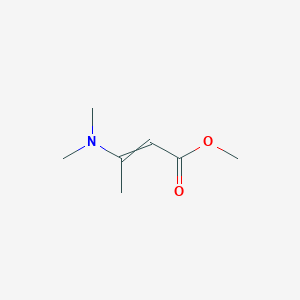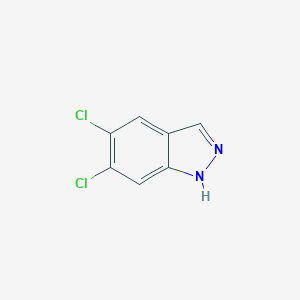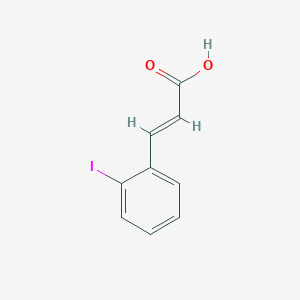
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-, also known as 2-Methyl-3-pyridinamine or 2-methyl-3-methoxy-pyridine, is an organic compound that is composed of a pyridine ring with a methoxy group and a methyl group attached to the nitrogen atom. It is a colorless solid that is slightly soluble in water and is used in various applications such as pharmaceuticals, agrochemicals, and other industrial products.
Applications De Recherche Scientifique
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-yridinamine has been widely used in scientific research as a biochemical reagent, as a catalyst for organic reactions, and as a ligand for metal ions. It has been used in the synthesis of various heterocyclic compounds, such as pyrrolidines and pyrroles, and in the synthesis of peptides and other peptidomimetics. In addition, it has been used to study the reactivity of various metal ions and as a ligand for the immobilization of enzymes.
Mécanisme D'action
The mechanism of action of 2-methyl-3-pyridinamine is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate and thus facilitating the reaction. The compound is also thought to act as a proton donor, donating protons to the substrate and thus increasing the acidity of the reaction medium.
Biochemical and Physiological Effects
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-yridinamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties, and to have an inhibitory effect on the enzyme acetylcholinesterase. In addition, it has been shown to have an inhibitory effect on the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are compounds that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-yridinamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. In addition, it is relatively stable and has a low toxicity. However, it is important to note that the compound is volatile and can be easily degraded by light and air.
Orientations Futures
The potential applications of 2-methyl-3-pyridinamine are vast, and there are many possible future directions for research. These include further investigation into its anti-inflammatory and antioxidant properties, as well as its potential to act as a ligand for metal ions and its potential to be used in the synthesis of peptides and other peptidomimetics. In addition, further research is needed to explore its potential applications in the pharmaceutical and agrochemical industries. Finally, further research is needed to better understand the mechanism of action of the compound, as well as its potential toxicity.
Méthodes De Synthèse
3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-yridinamine can be synthesized by the reaction of 2-methyl-3-methoxy-pyridine with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds in two steps: first, the formation of the hydrazone intermediate, and then the cyclization of the hydrazone to the desired product. The reaction is usually carried out in an inert atmosphere such as nitrogen or argon.
Propriétés
IUPAC Name |
2-methoxy-N-propan-2-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)11-8-5-4-6-10-9(8)12-3/h4-7,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAVWLXWENMMDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552137 |
Source


|
| Record name | 2-Methoxy-N-(propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-(propan-2-yl)pyridin-3-amine | |
CAS RN |
112777-37-4 |
Source


|
| Record name | 2-Methoxy-N-(propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

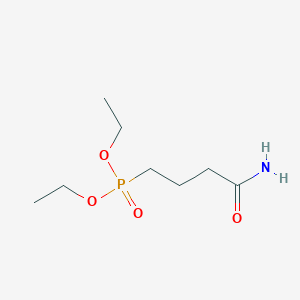
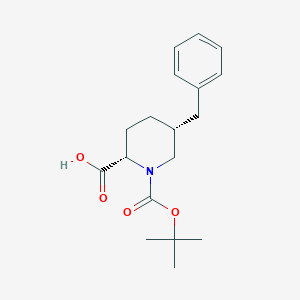
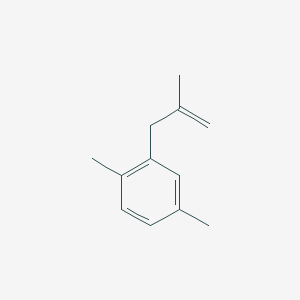
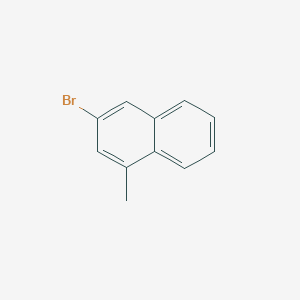



![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)

